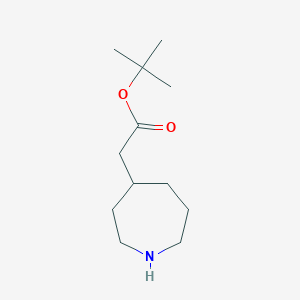

Tert-butyl 2-(azepan-4-yl)acetate

Description

Tert-butyl 2-(azepan-4-yl)acetate: is an organic compound with the molecular formula C12H23NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used in various chemical syntheses and research applications .

Properties

IUPAC Name |

tert-butyl 2-(azepan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUZTNTAQWSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azepan-4-yl)acetate typically involves the esterification of 2-(azepan-4-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: it is likely that similar esterification processes are scaled up with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-(azepan-4-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various esters, amides, or thioesters.

Scientific Research Applications

Chemistry: Tert-butyl 2-(azepan-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may also be used in the development of new bioactive molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(azepan-4-yl)acetate depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.

Tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate: A related compound with an additional acetamido group, which may exhibit different reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of the azepane ring and tert-butyl ester group. This structure imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications .

Biological Activity

Tert-butyl 2-(azepan-4-yl)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an azepane ring, and an acetate moiety. Its molecular formula is with a molecular weight of approximately 227.33 g/mol. The presence of the azepane ring contributes to its structural complexity, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various biomolecular targets. The compound may bind to specific receptors or enzymes, leading to alterations in biological pathways. Research indicates that it can influence:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting their catalytic activity.

- Receptor Modulation : It has the potential to modulate receptor activities, which can influence physiological responses.

Biological Activities

Research has shown that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to establish efficacy and mechanisms.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory pathways, which could be relevant for treating inflammatory diseases.

Study on Enzyme Interaction

A study conducted by researchers focused on the interaction of this compound with various enzymes. The results indicated that:

- The compound exhibited significant inhibition of certain serine proteases, with IC50 values in the micromolar range.

- Binding assays revealed that this compound binds competitively to the active site of these enzymes.

Neuroprotective Study

In a preclinical model investigating neuroprotection, this compound was administered to tau transgenic mice. Findings included:

- Reduced levels of tau pathology and neuron loss.

- Increased microtubule density, suggesting a stabilizing effect on neuronal structures.

Anti-inflammatory Research

Research exploring the anti-inflammatory properties showed that this compound could significantly reduce pro-inflammatory cytokines in vitro. Key findings include:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Reduction |

|---|---|---|---|

| TNF-alpha | 250 | 150 | 40% |

| IL-6 | 300 | 180 | 40% |

Applications in Medicinal Chemistry

This compound serves as a versatile building block in synthetic chemistry, enabling the development of more complex therapeutic agents. Its unique structural features make it a candidate for further exploration in drug discovery programs targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.